
Copper;oxolead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;oxolead is a compound that combines copper and lead with oxygen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper;oxolead can be synthesized through various methods, including the reaction of copper and lead oxides under controlled conditions. One common method involves heating a mixture of copper(II) oxide and lead(II) oxide in a furnace at high temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale furnaces and reactors. The process involves the careful mixing of copper and lead oxides, followed by heating in a controlled environment. The resulting compound is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Copper;oxolead undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds.
Aplicaciones Científicas De Investigación
Copper;oxolead has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of copper;oxolead involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and proteins, leading to various biochemical effects. For example, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Copper;oxolead can be compared with other similar compounds, such as:
Copper(II) oxide: A compound with similar oxidation properties.
Lead(II) oxide: Shares some chemical properties with this compound.
Copper(II) chloride: Another copper compound with distinct chemical behavior.
Uniqueness
This compound is unique due to its combination of copper and lead, which imparts specific chemical and physical properties not found in other compounds
Propiedades
Número CAS |
115493-79-3 |
|---|---|
Fórmula molecular |
CuOPb |
Peso molecular |
287 g/mol |
Nombre IUPAC |
copper;oxolead |
InChI |
InChI=1S/Cu.O.Pb |
Clave InChI |
RCCZAUNXYIMXKW-UHFFFAOYSA-N |
SMILES canónico |
O=[Pb].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


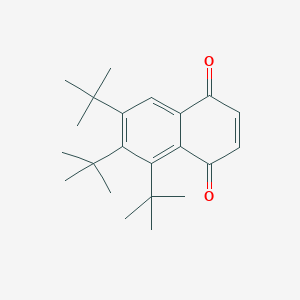
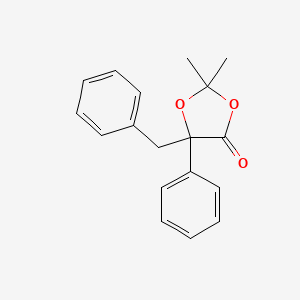

![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
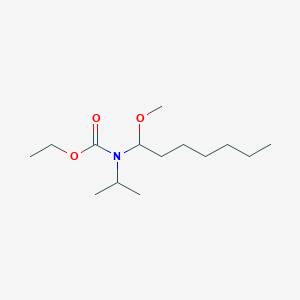
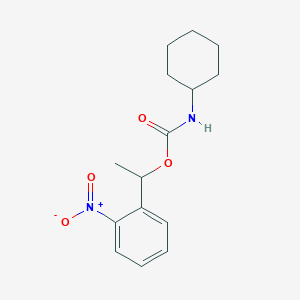
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
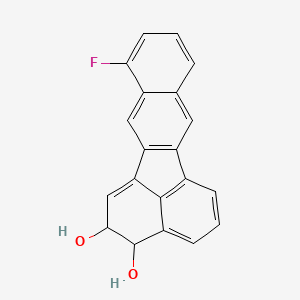
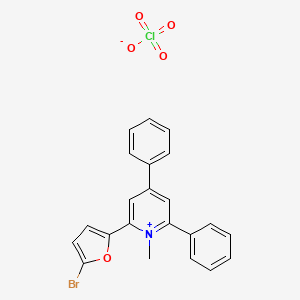
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
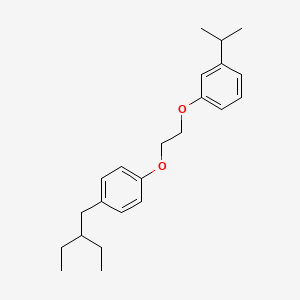
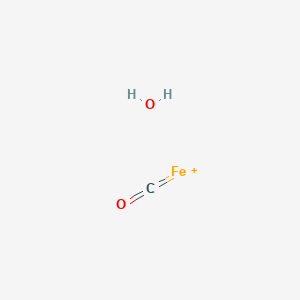
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)

